![molecular formula C17H16ClNO3S B2373836 ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-82-4](/img/structure/B2373836.png)
ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C17H16ClNO3S . It has a molecular weight of 349.83184 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H16ClNO3S . It’s important to note that the structure includes a chlorobenzoyl group, an amino group, and a cyclopenta[b]thiophene moiety.Scientific Research Applications
- Thiophene derivatives, including our compound of interest, are utilized in industrial chemistry as corrosion inhibitors . These compounds help protect metals and alloys from degradation due to environmental exposure, preventing rust and enhancing material durability.
- Thiophene-based molecules play a pivotal role in the advancement of organic semiconductors and electronic devices. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Our compound’s unique structure may offer specific advantages in these applications.
- Thiophene-containing molecules exhibit various pharmacological properties. For instance:
- Anticancer : Some thiophene derivatives possess anticancer activity .
- Anti-inflammatory : Others exhibit anti-inflammatory effects .
- Antimicrobial : Certain thiophenes demonstrate antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Additional pharmacological effects include antihypertensive and anti-atherosclerotic properties .
- Notable drugs incorporate the thiophene ring system:
- Derivatives of ethyl 3-aminobenzo[b]thiophene-2-carboxylate have been developed as ratiometric Schiff base fluorescent sensors. These compounds exhibit highly sensitive and selective responses to specific metal ions, such as In³⁺ .
- Researchers have employed various synthetic methods to obtain thiophene derivatives. Condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant pathways . These methods allow access to diverse thiophene-based structures.
Corrosion Inhibition
Organic Semiconductors and Electronics
Pharmacological Properties
Drug Development
Ratiometric Fluorescent Sensors
Synthetic Strategies and Heterocyclization
properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKWHUKPBXSNOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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